5-苯基-4-戊炔-1-醇

描述

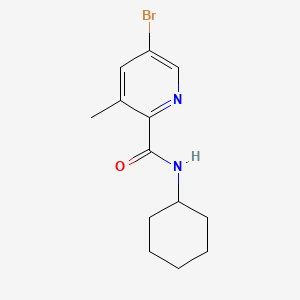

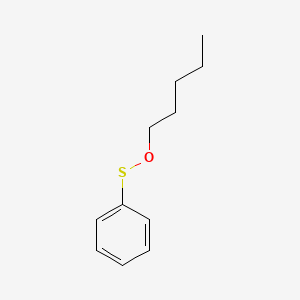

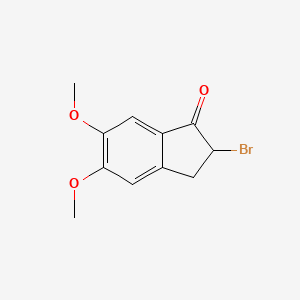

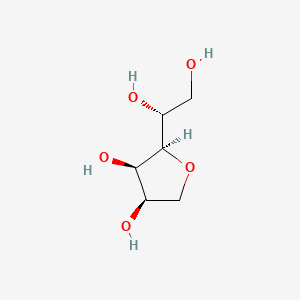

5-Phenyl-4-pentyn-1-ol, also known as 5-phenyl-pentyn-1-ol, is a saturated, five-carbon chain alcohol. It is an organic compound with a molecular formula of C7H10O, and it is a colorless liquid at room temperature. 5-Phenyl-4-pentyn-1-ol has a wide range of applications in the pharmaceutical, agrochemical and chemical industries. It is also used in the synthesis of various compounds, such as esters, amides and other derivatives.

科学研究应用

3-戊-4-炔氧基邻苯二甲腈的制备

5-苯基-4-戊炔-1-醇用于制备3-戊-4-炔氧基邻苯二甲腈 . 该化合物是合成各种有机化合物的关键中间体。

抗菌海洋代谢产物的立体选择性全合成

该化合物在抗菌海洋代谢产物,即碘霉素A和B的立体选择性全合成中起着重要的起始试剂作用 . 这些代谢产物显示出有希望的抗菌活性。

开环聚合反应

5-苯基-4-戊炔-1-醇广泛应用于开环聚合反应 . 该过程对于生产各种类型的聚合物至关重要。

内环和外环环异构化研究

该化合物已用于研究(THF)W(CO)5促进的4-戊炔-1-醇的内环和外环环异构化机制 . 这项研究有助于了解环异构化反应,环异构化反应在有机合成中很重要。

溶剂性质

由于其化学结构,5-苯基-4-戊炔-1-醇可在某些化学反应中用作溶剂 . 其独特的性质会影响这些反应的过程。

材料科学应用

5-苯基-4-戊炔-1-醇能够进行聚合,使其在材料科学应用中很有用 . 它可用于生产具有独特性能的各种材料。

安全和危害

作用机制

Target of Action

It’s structurally similar compound, 4-pentyn-1-ol, is known to be used as a reactant in the synthesis of (+)-serinolamide a, a cannabinoid cb1 receptor agonist . This suggests that 5-Phenyl-4-pentyn-1-ol might also interact with similar targets.

Mode of Action

4-pentyn-1-ol, a structurally similar compound, is known to undergo cycloisomerization . It’s plausible that 5-Phenyl-4-pentyn-1-ol might exhibit similar chemical behavior.

Action Environment

The action of 5-Phenyl-4-pentyn-1-ol can be influenced by various environmental factors. For instance, it’s known to be light-sensitive , suggesting that exposure to light might affect its stability and efficacy. Additionally, safety data indicates that it forms explosive mixtures with air on intense heating , implying that temperature could also influence its stability.

生化分析

Biochemical Properties

5-Phenyl-4-pentyn-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been used as a starting reagent in the stereoselective total synthesis of antimicrobial marine metabolites . The compound’s interactions with enzymes such as cycloisomerases facilitate the formation of complex molecular structures, highlighting its importance in synthetic organic chemistry .

Cellular Effects

The effects of 5-Phenyl-4-pentyn-1-ol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the synthesis of antimicrobial agents, which in turn impacts cellular defense mechanisms . Additionally, its role in ring-opening polymerization reactions underscores its potential in altering cellular structures and functions .

Molecular Mechanism

At the molecular level, 5-Phenyl-4-pentyn-1-ol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, the compound’s ability to undergo cycloisomerization reactions is facilitated by its interaction with specific enzymes, leading to the formation of new molecular entities . These interactions can result in changes in gene expression and enzyme activity, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Phenyl-4-pentyn-1-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that 5-Phenyl-4-pentyn-1-ol remains stable under specific conditions, allowing for prolonged experimental use . Its degradation products and their impact on cellular processes need to be carefully monitored to ensure accurate experimental outcomes .

Dosage Effects in Animal Models

The effects of 5-Phenyl-4-pentyn-1-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the synthesis of antimicrobial agents . At higher doses, it may cause toxic or adverse effects, necessitating careful dosage optimization in experimental settings . Understanding the threshold effects and potential toxicity is crucial for its safe and effective use in research .

Metabolic Pathways

5-Phenyl-4-pentyn-1-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter metabolite levels within cells . The compound’s role in the synthesis of antimicrobial agents further underscores its importance in metabolic pathways related to cellular defense mechanisms .

Transport and Distribution

The transport and distribution of 5-Phenyl-4-pentyn-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications .

Subcellular Localization

5-Phenyl-4-pentyn-1-ol exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential as a therapeutic agent .

属性

IUPAC Name |

5-phenylpent-4-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBCRIBCSOQZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456496 | |

| Record name | 5-phenyl-4-pentyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24595-58-2 | |

| Record name | 5-phenyl-4-pentyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

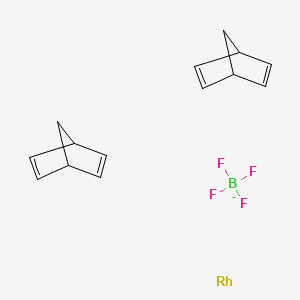

Q1: What is the significance of 5-Phenyl-4-pentyn-1-ol in the context of the research article?

A1: 5-Phenyl-4-pentyn-1-ol serves as a model substrate to investigate the efficiency and stereoselectivity of a specific copper(I) catalyst in intramolecular hydroalkoxylation reactions []. This reaction involves the addition of the alcohol (–OH) group across the carbon-carbon triple bond within the same molecule, leading to the formation of a cyclic ether product.

Q2: What is the outcome of reacting 5-Phenyl-4-pentyn-1-ol with the copper(I) catalyst mentioned in the study?

A2: The reaction of 5-Phenyl-4-pentyn-1-ol with (IPr)Cu(Me) (IPr = 1,3-bis(2,6-diisopropylphenyl)-imidazol-2-ylidene) catalyst yields (Z)-2-benzylidene-tetrahydrofuran as the major product []. This highlights the catalyst's ability to promote cyclization with high stereoselectivity, favoring the formation of the (Z)-isomer.

Q3: What insights do the experimental and computational studies provide about the reaction mechanism?

A3: The proposed mechanism, supported by both experimental and DFT calculations, suggests that the reaction proceeds through a two-step process []. Initially, the alkyne group of 5-Phenyl-4-pentyn-1-ol inserts into the Cu–O bond of the copper-alkoxide intermediate. This is followed by protonolysis upon reaction with another molecule of 5-Phenyl-4-pentyn-1-ol, releasing the cyclic ether product and regenerating the active catalyst.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1279074.png)